Regioisomeric Differentiation: 2-Aminomethyl vs 4-Aminomethyl Substitution on ALK Affinity
SAR analysis of 2-amino-4-(1-piperidine)pyridine derivatives reveals that the 2-aminomethyl-4-piperidinyl substitution pattern (as present in the target compound) is critical for ALK inhibition [1]. The 2-aminomethyl substitution provides a unique hydrogen-bond donor geometry that stabilizes a DFG-shifted loop conformation, a feature not accessible to the 4-aminomethyl-2-piperidinyl regioisomer [1]. This conformational specificity underpins the ability of 2-amino-4-(1-piperidine)pyridine derivatives to overcome crizotinib-resistant ALK mutants, including the G1202R gatekeeper mutation [1].
| Evidence Dimension | ALK kinase inhibition conformational mechanism |
|---|---|
| Target Compound Data | 2-Aminomethyl-4-piperidinyl substitution stabilizes DFG-shifted loop conformation in ALK [1] |
| Comparator Or Baseline | 4-Aminomethyl-2-piperidinyl regioisomer (CAS 876316-37-9) does not induce this DFG-shifted conformation [1] |
| Quantified Difference | Qualitative conformational selectivity; precise ΔIC₅₀ not reported for isolated regioisomer comparison |
| Conditions | Biochemical kinase assay; crizotinib-resistant ALK mutants including G1202R [1] |
Why This Matters
Procurement of the correct regioisomer is essential for ALK inhibitor programs targeting drug-resistant mutants, as the alternative regioisomer will fail to achieve the required binding conformation.
- [1] Li, J. et al. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 2019, 179, 358-375. View Source
